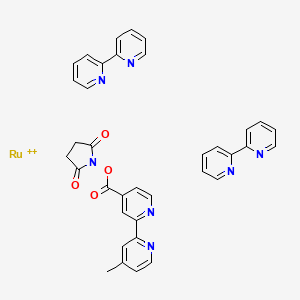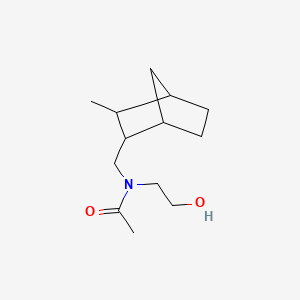
1-(2,5-Dibromophenyl)-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dibromophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of two bromine atoms attached to a phenyl ring and a diazene group linking it to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dibromophenyl)-2-phenyldiazene typically involves the diazotization of 2,5-dibromoaniline followed by a coupling reaction with benzene. The process can be summarized as follows:
Diazotization: 2,5-dibromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst such as copper powder to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-(2,5-Dibromophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper powder are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include hydrazine derivatives and azo compounds.
Coupling Reactions: Products include complex aromatic structures with extended conjugation.
科学研究应用
1-(2,5-Dibromophenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,5-Dibromophenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
相似化合物的比较
- 1-(2,4-Dibromophenyl)-2-phenyldiazene
- 1-(2,5-Dichlorophenyl)-2-phenyldiazene
- 1-(2,5-Difluorophenyl)-2-phenyldiazene
Comparison: 1-(2,5-Dibromophenyl)-2-phenyldiazene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. The bromine atoms make it more suitable for certain substitution reactions and influence its overall stability and reactivity.
属性
分子式 |
C12H8Br2N2 |
|---|---|
分子量 |
340.01 g/mol |
IUPAC 名称 |
(2,5-dibromophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-6-7-11(14)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H |
InChI 键 |
QQKXXFISWWAQMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
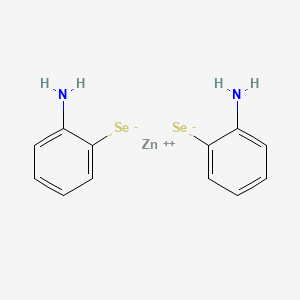

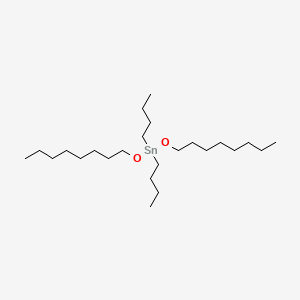

![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

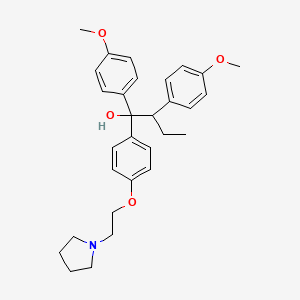
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
